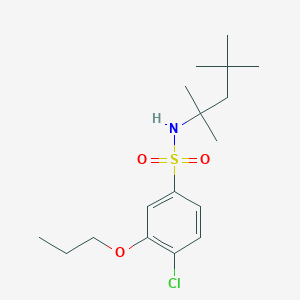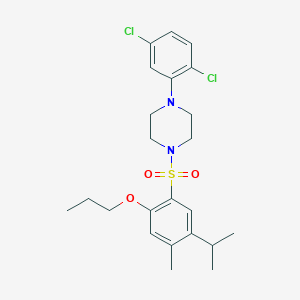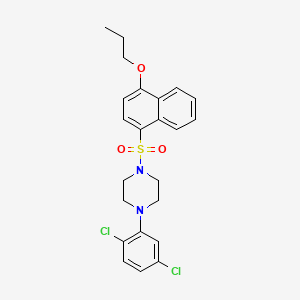
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the intracellular and extracellular fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide depend on the specific application. It has been shown to have potential anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit carbonic anhydrase. It has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its potential to inhibit carbonic anhydrase, which can be useful in studying various physiological processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One potential direction is to further investigate its potential anti-inflammatory and anti-cancer properties. Another direction is to study its potential use in the treatment of glaucoma, as it has shown promise in decreasing intraocular pressure. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the reaction between 4-chloro-3-nitrobenzenesulfonamide and 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as iron powder. The resulting compound is then treated with propyl bromide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO3S/c1-7-10-22-15-11-13(8-9-14(15)18)23(20,21)19-17(5,6)12-16(2,3)4/h8-9,11,19H,7,10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDABHQTQKNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)



![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)







![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)
